molecular formula C6H2ClF3 B3351701 1-Chloro-2,3,6-trifluorobenzene CAS No. 39153-73-6

1-Chloro-2,3,6-trifluorobenzene

Cat. No.: B3351701
CAS No.: 39153-73-6
M. Wt: 166.53 g/mol
InChI Key: LAHJDOYPEPWPFT-UHFFFAOYSA-N
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Description

Overview of Fluorinated Benzenes in Chemical Science

Fluorinated benzenes are a class of aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by fluorine atoms. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts high thermal and chemical stability to these molecules. This stability, coupled with the unique electronic effects of fluorine, makes fluorinated benzenes critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The presence of fluorine can significantly impact the lipophilicity and metabolic stability of drug molecules, often leading to improved pharmacokinetic profiles. In materials science, the incorporation of fluorine can enhance properties such as thermal resistance and optical clarity in polymers. Furthermore, fluorinated benzenes serve as versatile intermediates in organic synthesis, participating in a range of reactions including nucleophilic aromatic substitution and cross-coupling reactions.

Academic Significance of 1-Chloro-2,3,6-trifluorobenzene within Organofluorine Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader context of organofluorine chemistry and the study of related polysubstituted aromatic compounds. The unique substitution pattern of this molecule, with a chlorine atom and three fluorine atoms arranged asymmetrically on the benzene ring, presents a fascinating case for studying the interplay of different halogen substituents on the reactivity and properties of the aromatic system.

The primary academic interest in a compound like this compound would lie in its potential as a synthon for the creation of more complex molecules. The differential reactivity of the C-Cl and C-F bonds, as well as the activation or deactivation of specific positions on the ring towards substitution, would be of fundamental interest to synthetic chemists. For instance, the chlorine atom can often be displaced more readily than the fluorine atoms in nucleophilic aromatic substitution reactions, allowing for selective functionalization.

Below is a table of known physical and chemical properties for closely related compounds, which can provide an estimation of the properties of this compound.

Property1-Chloro-2-fluorobenzene1-Chloro-2,4,6-trifluorobenzene1,2,3-Trifluorobenzene
Molecular Formula C6H4ClFC6H2ClF3C6H3F3
Molecular Weight 130.55 g/mol sigmaaldrich.com166.53 g/mol manchesterorganics.comscbt.com132.08 g/mol
Boiling Point 137-138 °C sigmaaldrich.comNot available94-95 °C
Melting Point -43 to -42 °C sigmaaldrich.comNot availableNot available
Density 1.244 g/mL at 25 °C sigmaaldrich.comNot available1.28 g/mL at 25 °C
Refractive Index n20/D 1.501 sigmaaldrich.comNot availablen20/D 1.423

This table presents data for related compounds to provide a comparative context due to the limited availability of specific data for this compound.

Identification of Key Research Areas and Unexplored Dimensions for this compound

The study of this compound opens up several avenues for future research. A primary focus would be the elucidation of its fundamental chemical reactivity. Detailed studies on its behavior in various reaction types would be highly valuable.

Key Research Areas:

Selective Functionalization: Investigating the regioselectivity of nucleophilic aromatic substitution reactions. Can the chlorine atom be selectively replaced in the presence of the more inert fluorine atoms? What are the directing effects of the existing substituents on further substitutions?

Cross-Coupling Reactions: Exploring the utility of this compound as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This could lead to the synthesis of novel biaryl compounds and substituted anilines.

Synthesis of Novel Heterocycles: Utilizing this compound as a starting material for the synthesis of complex heterocyclic structures, which are often the core of biologically active molecules.

Physicochemical Property Measurement: A fundamental, yet crucial, area of research would be the accurate measurement and documentation of its physical and spectroscopic properties, which are currently not well-established.

Unexplored Dimensions:

Medicinal Chemistry Applications: Given the prevalence of fluorinated compounds in pharmaceuticals, this compound could serve as a scaffold for the development of new drug candidates. Its unique substitution pattern might lead to novel interactions with biological targets.

Agrochemical Development: Similar to its potential in medicine, this compound could be a precursor for new herbicides, fungicides, or insecticides.

Materials Science: The incorporation of the 1-Chloro-2,3,6-trifluorophenyl moiety into polymers or liquid crystals could impart desirable properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics.

Properties

IUPAC Name

2-chloro-1,3,4-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHJDOYPEPWPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192396
Record name Benzene, 2-chloro-1,3,4-trifluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39153-73-6
Record name Benzene, 2-chloro-1,3,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039153736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-chloro-1,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Chloro 2,3,6 Trifluorobenzene

Strategies for the Preparation of 1-Chloro-2,3,6-trifluorobenzene

Regioselective Synthesis Approaches

The primary and most effective regioselective pathway to this compound is the Sandmeyer reaction. wikipedia.orgnih.gov This well-established method allows for the introduction of a chlorine atom at a specific position on a pre-existing trifluorinated aromatic ring. The reaction begins with the diazotization of an appropriately substituted aniline (B41778), in this case, 2,3,6-trifluoroaniline (B1297533), followed by a copper(I) chloride-mediated replacement of the diazonium group with a chlorine atom. wikipedia.orgnih.gov The regioselectivity is therefore dictated by the substitution pattern of the starting aniline.

Alternative approaches, such as direct chlorination of 1,2,4-trifluorobenzene (B1293510), are less favored due to the formation of a mixture of isomers that are often difficult to separate. The directing effects of the fluorine atoms on the 1,2,4-trifluorobenzene ring would lead to substitution at various positions, complicating the isolation of the desired this compound isomer.

Precursor Design and Starting Material Utilization

The successful synthesis of this compound is critically dependent on the availability and synthesis of its key precursor, 2,3,6-trifluoroaniline. ontosight.ai This aniline derivative can be prepared through various methods, including the fluorination of aniline or its derivatives. Industrial production may involve high-pressure synthesis techniques in the presence of solvents and liquid ammonia (B1221849) to achieve higher yields and purity. Another common laboratory-scale method for the synthesis of fluorinated anilines is the Balz-Schiemann reaction, which involves the conversion of an aryl diazonium salt to an aryl fluoride. ontosight.ai

Once 2,3,6-trifluoroaniline is obtained, it serves as the direct precursor for the Sandmeyer reaction to introduce the chlorine atom. The general reaction scheme is as follows:

Reaction scheme for the synthesis of this compound from 2,3,6-trifluoroaniline via the Sandmeyer reaction.A representative scheme for the synthesis of this compound from 2,3,6-trifluoroaniline.

Other potential starting materials could include appropriately substituted trifluorobenzene derivatives, though the introduction of the chloro-substituent at the desired position with high regioselectivity can be challenging. For instance, direct chlorination of 1,2,4-trifluorobenzene would likely yield a mixture of products. ontosight.ai

Optimization of Reaction Parameters and Yields

The efficiency of the Sandmeyer reaction for the synthesis of this compound is highly dependent on the optimization of several reaction parameters. Key variables include the temperature, the concentration of the diazonium salt, and the nature of the copper(I) catalyst and the chloride source.

For the diazotization of 2,3,6-trifluoroaniline, low temperatures (typically 0-5 °C) are crucial to prevent the premature decomposition of the unstable diazonium salt. The subsequent Sandmeyer reaction with copper(I) chloride is often carried out at slightly elevated temperatures to ensure the complete conversion of the diazonium salt. The yield of the final product can be significantly influenced by these conditions. While specific yield data for this compound is not extensively reported in readily available literature, analogous Sandmeyer reactions on other fluorinated anilines suggest that yields can be moderate to good, contingent on careful control of the reaction environment.

A review of Sandmeyer reactions indicates that the use of co-solvents and specific concentrations of reagents can be optimized to improve yields and minimize the formation of byproducts. nih.gov

Application of Catalytic Systems in Synthesis

The Sandmeyer reaction traditionally utilizes stoichiometric amounts of copper(I) salts. wikipedia.org However, modern variations of this reaction have explored the use of catalytic amounts of copper, which is more environmentally friendly and cost-effective. nih.gov Transition metals other than copper, such as iron, have also been investigated as catalysts in similar halogenation reactions. libretexts.orgdocbrown.info

For the synthesis of this compound, a catalytic system would involve the in-situ generation and regeneration of the active copper(I) species. Lewis acids can also play a role in enhancing the reactivity of the chlorinating agent in direct chlorination approaches, although this is less common for achieving high regioselectivity in this specific synthesis. The use of a catalyst like iron(III) chloride in the chlorination of benzene (B151609) derivatives is a well-known electrophilic aromatic substitution method. libretexts.org

Functionalization and Derivatization Reactions of this compound

The reactivity of this compound in functionalization reactions is dominated by the strong directing effects of its halogen substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

The benzene ring in this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing inductive effects of the four halogen substituents. organicchemistrytutor.compressbooks.pub However, if an EAS reaction were to occur, the position of substitution would be determined by the combined directing effects of the chlorine and fluorine atoms.

Halogens are generally ortho, para-directors, despite being deactivating. organicchemistrytutor.compressbooks.pub This is due to the resonance effect, where the lone pairs of electrons on the halogen can donate into the aromatic ring, stabilizing the arenium ion intermediate at the ortho and para positions.

In this compound, there are two available positions for substitution: C4 and C5. To predict the major product, we must consider the cumulative effects of all substituents:

Directing effect of Chlorine (at C1): Ortho, para-director. It would direct an incoming electrophile to positions C2 (occupied), C6 (occupied), and C4.

Directing effect of Fluorine (at C2): Ortho, para-director. It would direct an incoming electrophile to positions C1 (occupied), C3 (occupied), and C5.

Directing effect of Fluorine (at C3): Ortho, para-director. It would direct an incoming electrophile to positions C2 (occupied), C4, and C6 (occupied).

Directing effect of Fluorine (at C6): Ortho, para-director. It would direct an incoming electrophile to positions C1 (occupied), C5, and C2 (occupied).

Based on this analysis, position C4 is directed by the chlorine at C1 and the fluorine at C3. Position C5 is directed by the fluorine at C2 and the fluorine at C6. The fluorine atom is more electronegative than chlorine, and its inductive effect is stronger. However, the resonance effect of halogens is also a key factor.

Considering the deactivating nature of the ring, forcing conditions would be required for any EAS reaction. A common example of EAS is nitration. The nitration of chlorobenzene, for instance, yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product due to reduced steric hindrance. gauthmath.comyoutube.com For this compound, a detailed analysis of the stability of the possible Wheland intermediates would be necessary to definitively predict the major product of an EAS reaction. However, given the high degree of substitution, steric hindrance would also play a significant role in determining the regiochemical outcome.

Below is a table summarizing the directing effects of the substituents in this compound.

SubstituentPositionDirecting EffectFavored Positions for EAS
ChlorineC1ortho, para-director (deactivating)C2 (occupied), C4, C6 (occupied)
FluorineC2ortho, para-director (deactivating)C1 (occupied), C3 (occupied), C5
FluorineC3ortho, para-director (deactivating)C2 (occupied), C4, C6 (occupied)
FluorineC6ortho, para-director (deactivating)C1 (occupied), C2 (occupied), C5

Nucleophilic Aromatic Substitution (SNAr) Reactions: Mechanisms and Scope

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing this compound. byjus.com This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The aromatic ring of this compound, which is typically nucleophilic, becomes susceptible to nucleophilic attack due to the presence of the electron-withdrawing fluorine atoms. wikipedia.org

The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com This intermediate is stabilized by resonance, with the negative charge delocalized across the aromatic ring and particularly stabilized by the ortho and para fluorine substituents. lumenlearning.com In the subsequent step, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The scope of SNAr reactions with this compound is broad, accommodating a variety of nucleophiles. Common nucleophiles include alkoxides, thiolates, and amines. The reactivity of the nucleophile plays a crucial role, with stronger nucleophiles generally leading to faster reaction rates. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound (e.g., C-Cl and C-F Activation)

Metal-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of this compound. These reactions offer the potential for selective activation of either the C-Cl or C-F bonds, enabling the introduction of a wide range of functional groups.

Transition metal catalysts, particularly those based on palladium and nickel, are commonly employed to facilitate the activation of the C-Cl bond. This bond is more readily cleaved than the C-F bond, allowing for selective functionalization at the chlorine-bearing position.

While C-F bond activation is more challenging due to the high bond dissociation energy, it has been achieved under specific catalytic conditions. nih.gov Research in this area is ongoing, with the development of new catalyst systems being a key focus to improve the efficiency and selectivity of C-F activation in polyfluoroarenes. nih.gov

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org In the context of this compound, the existing substituents can direct the metalation to a specific ortho position.

The process typically involves the use of a strong organolithium base, such as n-butyllithium, which deprotonates the aromatic ring at the position ortho to a directing group. wikipedia.org The directing ability of the substituents on this compound would depend on their relative abilities to coordinate with the lithium reagent. The fluorine atoms, with their lone pairs of electrons, can act as directing groups. chem-station.com Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a new functional group with high regioselectivity. wikipedia.org This method allows for the precise installation of substituents at positions that might be difficult to access through other synthetic routes.

Recent studies have shown that cobalt-catalyzed borylation of fluorinated benzenes can exhibit a preference for C-H activation ortho to a fluorine atom, driven by the formation of stronger metal-carbon bonds. nih.govacs.org This thermodynamic preference can be exploited to achieve ortho-selective functionalization. nih.govacs.org

Mechanistic Investigations of Reactions Involving this compound

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanisms of reactions involving this compound. In SNAr reactions, the key intermediate is the Meisenheimer complex. libretexts.orglumenlearning.com Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, can be used to detect and characterize these transient species.

In metal-catalyzed reactions, the intermediates are often organometallic species. For instance, in cross-coupling reactions, oxidative addition of the C-Cl or C-F bond to the metal center forms an organometallic complex. Subsequent steps of transmetalation and reductive elimination proceed through further intermediate species. The characterization of these intermediates helps in optimizing reaction conditions and catalyst design.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of reactions involving this compound provide valuable insights into reaction feasibility and selectivity. For SNAr reactions, the rate is typically first order in both the aryl halide and the nucleophile. libretexts.org The electron-withdrawing fluorine atoms have a significant activating effect, increasing the rate of nucleophilic attack. byjus.com

In the context of directed metalation and C-H functionalization, thermodynamic factors can play a decisive role in determining the regioselectivity. For example, in the cobalt-catalyzed borylation of some fluoroarenes, the thermodynamically more stable product, resulting from C-H activation ortho to a fluorine atom, is preferentially formed, even if it is not the kinetically favored product. nih.govacs.org This highlights the importance of considering both kinetic and thermodynamic aspects when designing synthetic strategies for the functionalization of this compound. The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for a wide range of compounds, which can be a valuable resource for such studies. nist.gov

Sustainable and Green Chemistry Principles in the Synthesis of Fluorinated Benzenes

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. researchgate.netdovepress.com This involves the development of more efficient and environmentally benign synthetic methods. dovepress.com

Key areas of focus in the green synthesis of fluorinated benzenes include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. researchgate.net For instance, recent developments have focused on the use of safer fluorinating agents to avoid highly toxic and difficult-to-handle substances like SO₂F₂ gas. eurekalert.orgosaka-u.ac.jp

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or photocatalysis to reduce energy consumption and shorten reaction times. acs.org

The development of new, greener synthetic routes to fluorinated benzenes is an active area of research, with the goal of making the production of these important compounds more sustainable. dovepress.comacs.org

Advanced Theoretical and Computational Studies of 1 Chloro 2,3,6 Trifluorobenzene

Quantum Chemical Analysis of Molecular and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental aspects of a molecule's structure and electronic behavior. These approaches, ranging from Density Functional Theory to ab initio calculations, provide a microscopic understanding of the geometric and energetic properties of 1-chloro-2,3,6-trifluorobenzene.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully employed to determine the optimized geometry, vibrational frequencies, and other properties of halogenated benzene (B151609) derivatives. researchgate.netresearchgate.netglobalresearchonline.net For instance, studies on similar molecules like 1,3,5-tribromo-2,4,6-trifluorobenzene (B1581980) have shown that the B3LYP method with basis sets such as 6-31++G(d,p) provides optimized geometric parameters that are in excellent agreement with experimental data. researchgate.net These calculations can also elucidate intramolecular charge transfer and delocalization of charge due to the interactions between the substituents and the benzene ring. researchgate.netprensipjournals.com The results from DFT can be used to predict reactivity and stability, offering valuable information for the synthesis and application of these compounds. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Halogenated Benzenes

Computational Method Basis Set Application Reference
B3LYP 6-311+G(d,p) Geometry Optimization, Vibrational Frequencies researchgate.net
B3LYP 6-311++G(d,p) Geometry Optimization, Vibrational Frequencies researchgate.netprensipjournals.comnih.gov
ωB97XD aug-cc-pvdz NMR Chemical Shift Prediction rsc.org
ωB97XD 6-31+G(d,p) NMR Chemical Shift Prediction nsf.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) are used to solve the electronic Schrödinger equation. wikipedia.org While computationally more demanding than DFT, ab initio calculations can provide benchmark results for molecular properties. For halogenated benzenes, ab initio methods have been used to study their structures and vibrational spectra. researchgate.net For example, in a study of 2-chloro-6-methyl benzonitrile, ab initio HF calculations were used to compute the geometry and vibrational wavenumbers, which were then compared with experimental data. researchgate.net These methods are particularly useful for understanding complex electronic effects and for cases where DFT may not be sufficiently accurate.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For substituted benzenes like this compound, the rotation of substituent groups and the resulting potential energy surface (PES) can be investigated using computational methods. These studies help to identify the most stable conformers and the energy barriers between them. For instance, the study of related molecules like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol has utilized computational methods to predict conformationally averaged chemical shifts, highlighting the importance of considering different conformations. rsc.orgresearchgate.net The planarity of the benzene ring in this compound is a key feature, and computational analysis can quantify any distortions from planarity caused by the halogen substituents. ontosight.ai

Computational Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, aiding in the structural characterization of compounds like this compound.

The prediction of NMR chemical shifts, particularly for nuclei like ¹⁹F, is a significant application of computational chemistry. nih.gov Due to fluorine's high sensitivity in NMR spectroscopy, ¹⁹F NMR is a powerful technique for studying fluorinated compounds. d-nb.info Computational models, often employing DFT, can predict ¹⁹F chemical shifts with a reasonable degree of accuracy. rsc.orgresearchgate.net For example, the ωB97XD functional combined with basis sets like 6-31+G(d,p) or aug-cc-pvdz has been shown to provide accurate ¹⁹F NMR chemical shift predictions for various fluorinated organic molecules. rsc.orgnsf.gov These predictions can help in assigning the signals in an experimental spectrum to the different fluorine atoms in this compound, which can be challenging to do experimentally alone. The accuracy of these predictions is often improved by comparing calculated relative shieldings to an experimental reference. nih.govd-nb.info

Table 2: Comparison of Experimental and Calculated ¹⁹F NMR Chemical Shifts for a Related Fluorinated Compound

State of Compound Experimental Shift (ppm) Calculated Shift (ppm)
Free in solution -114.79 Reference
Bound to protein (dimeric) -114.47 Downfield shifted
Bound to protein (monomeric, pose 1) Not observed Pronounced downfield shift
Bound to protein (monomeric, pose 2) Not observed Intermediate shift

Data adapted from a study on a fluorinated inhibitor to illustrate the utility of computational predictions. nih.govd-nb.info

Computational methods, primarily DFT, are widely used to calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra. aps.org These calculations provide a set of harmonic vibrational modes and their corresponding intensities. By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific molecular motion, such as C-H stretching, C-C ring vibrations, or C-F and C-Cl stretching and bending modes. researchgate.netmaterialsciencejournal.orgresearchgate.net For halogenated benzenes, DFT calculations at the B3LYP level with basis sets like 6-311+G** have been shown to yield good agreement between observed and calculated frequencies after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netglobalresearchonline.net For instance, in related chloro- and fluoro-substituted benzenes, the C-Cl stretching vibrations are typically found in specific regions of the spectrum, and their positions can be accurately predicted. globalresearchonline.netmaterialsciencejournal.org

Table 3: Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzene

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C-H stretch 3088 (IR) ~3100
C-C stretch 1587 (IR) 1565
C-Cl stretch 617 (IR) 628
C-Cl in-plane bend 260-385 (IR) -

Frequencies are illustrative and based on data from various substituted benzenes. researchgate.netnih.govmaterialsciencejournal.orgresearchgate.net


Mass Spectrometric Fragmentation Pathway Modeling

Detailed mass spectrometric fragmentation pathway modeling for this compound has not been specifically reported in the reviewed literature. However, based on the known principles of mass spectrometry for halogenated aromatic compounds, a theoretical fragmentation pattern can be postulated.

Upon electron ionization, the molecule would form a molecular ion, [C₆H₂ClF₃]⁺˙. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of signals (M⁺ and M+2) with this characteristic intensity ratio. docbrown.infodocbrown.info

Subsequent fragmentation would likely proceed through several key pathways:

Loss of a Chlorine Atom: A primary fragmentation step is often the cleavage of the C-Cl bond, which is typically weaker than the C-F bond, to yield a trifluorophenyl cation, [C₆H₂F₃]⁺. docbrown.info

Loss of a Fluorine Atom: Although less probable than chlorine loss, the expulsion of a fluorine atom could lead to the formation of a [C₆H₂ClF₂]⁺ ion.

Elimination of Halogenated Moieties: The concerted or sequential elimination of small neutral molecules such as HF or HCl is a possibility, leading to various benzyne (B1209423) radical cations.

Ring Opening and Fragmentation: At higher energies, the aromatic ring can cleave, leading to smaller fluorinated and chlorinated hydrocarbon fragments.

A hypothetical table of major ion fragments and their predicted mass-to-charge ratios (m/z) is presented below. This table is based on general fragmentation patterns of similar compounds and awaits experimental validation and computational modeling for this compound.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

Ion Fragment FormulaPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)Postulated Neutral Loss
[C₆H₂ClF₃]⁺˙ (Molecular Ion)166168-
[C₆H₂F₃]⁺131-Cl
[C₆H₂ClF₂]⁺147149F
[C₅HF₃]⁺˙120-CClH
[C₆H₂F₂]⁺˙112-ClF

This table is predictive and requires experimental verification.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Specific computational studies elucidating the reaction mechanisms of this compound transformations are not prominently featured in the existing literature. However, the methodologies for such investigations are well-developed. Density Functional Theory (DFT) and high-level ab initio methods are standard tools for exploring reaction pathways, transition states, and the thermodynamics and kinetics of chemical reactions involving halogenated aromatics. rsc.orgnih.govrsc.org

For this compound, key transformations of interest for computational modeling would include:

Nucleophilic Aromatic Substitution (SₙAr): The positions on the benzene ring are activated or deactivated towards nucleophilic attack based on the inductive and mesomeric effects of the halogen substituents. Computational studies could map the potential energy surfaces for the attack of various nucleophiles (e.g., methoxide, amines) at each carbon atom, identifying the most favorable reaction pathways and the structures of the Meisenheimer intermediates.

Reductive Dehalogenation: The step-wise removal of halogen atoms by reducing agents is another important transformation. Computational models could elucidate the mechanism, including the possibility of single-electron transfer processes and the relative ease of removing chlorine versus fluorine.

Photochemical Reactions: The absorption of UV light can lead to the homolytic cleavage of carbon-halogen bonds or electrocyclic reactions. uni.lu Time-dependent DFT (TD-DFT) could be employed to study the excited states of this compound and predict the likely photochemical outcomes.

Structure-Reactivity Relationship (SAR) Derivations from Theoretical Data

The derivation of Structure-Activity Relationships (SARs) from theoretical data for this compound has not been specifically documented. SAR and Quantitative Structure-Activity Relationship (QSAR) studies correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.comnih.gov

For a series of chlorotrifluorobenzene isomers, including this compound, theoretical descriptors could be calculated to build SAR/QSAR models. These descriptors often include:

Steric Properties: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of substituents.

Lipophilicity: The partition coefficient (log P), which can be estimated computationally, is crucial for predicting environmental fate and biological uptake.

A hypothetical SAR study on a series of chlorotrifluorobenzenes might reveal correlations between the positions of the halogen atoms and a particular reactivity parameter, such as the rate of a substitution reaction. For example, the calculated LUMO energy could be correlated with the rate of nucleophilic aromatic substitution.

Applications of 1 Chloro 2,3,6 Trifluorobenzene in Materials Science and Chemical Synthesis

Role as a Synthetic Building Block for Complex Molecules

1-Chloro-2,3,6-trifluorobenzene serves as a crucial starting material or intermediate in the construction of more complex molecular architectures, particularly in the agrochemical and pharmaceutical industries. The presence of both chlorine and fluorine atoms allows for selective chemical transformations, making it a valuable tool for organic chemists.

Precursor for Advanced Organic Intermediates

The strategic placement of halogen atoms on the benzene (B151609) ring of this compound allows it to be a precursor to a variety of advanced organic intermediates. For instance, related chlorofluorobenzene derivatives are instrumental in the synthesis of quinolone antibacterials. google.com The synthesis of these complex heterocyclic structures often involves the initial construction of a substituted aniline (B41778), for which chlorofluorobenzenes are ideal starting points. The reactivity of the chloro and fluoro substituents can be selectively manipulated to introduce other functional groups necessary for building the final active molecule.

Chlorofluorobenzenes are also used in the preparation of intermediates for herbicides and fungicides. nih.govnih.gov For example, the synthesis of trifluoromethylpyridines, a key structural motif in many modern agrochemicals, can start from appropriately substituted benzene rings. nih.gov The synthesis of 1-chloromethyl-2,4,5-trifluoro-benzene, an important pharmaceutical intermediate, is achieved through the chloromethylation of 1,2,4-trifluorobenzene (B1293510), highlighting the utility of these compounds as foundational scaffolds. google.com

The general synthetic utility of chlorofluorobenzenes is further exemplified by their use in producing other valuable intermediates like 1,2,4-trifluorobenzene itself. google.comgoogle.com Processes have been developed to convert chloro- and nitro-substituted benzenes into various fluorinated aromatics through reactions like diazotization followed by thermal decomposition. google.com

Table 1: Examples of Advanced Intermediates from Chlorofluorobenzene Precursors

Precursor FamilyIntermediateApplicationCitation
ChlorofluorobenzenesQuinolone ScaffoldsAntibacterials google.com
ChlorofluorobenzenesTrifluoromethylpyridinesAgrochemicals nih.gov
1,2,4-Trifluorobenzene1-Chloromethyl-2,4,5-trifluoro-benzenePharmaceuticals google.com
2,4-Difluoroaniline1,2,4-TrifluorobenzeneChemical Intermediate google.com

Utilization in Multi-Step Synthetic Sequences

The differential reactivity of the C-Cl and C-F bonds in this compound is a key feature exploited in multi-step syntheses. The chlorine atom is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the fluorine atoms. This allows for the sequential introduction of different substituents at specific positions on the aromatic ring.

For example, in the synthesis of complex molecules, the chlorine atom can be selectively replaced by a nucleophile, such as an alkoxide or an amine, while leaving the fluorine atoms intact. Subsequently, one or more of the fluorine atoms can be targeted for substitution under different reaction conditions. This stepwise functionalization is crucial for building intricate molecular frameworks.

Furthermore, related chlorofluorobenzene derivatives have been utilized in the synthesis of poly(arylene ether)s, a class of high-performance polymers. researchgate.netresearchgate.netnih.gov The synthesis often involves a nucleophilic aromatic substitution reaction where a bisphenol displaces activated halide atoms on an aromatic ring. The reactivity of the halogen atoms is influenced by the presence of electron-withdrawing groups, and the specific substitution pattern of this compound would influence its reactivity in such polymerizations.

Contributions to Polymer and Specialty Chemical Development

The unique electronic properties and steric profile of the 1-chloro-2,3,6-trifluorophenyl moiety make it a valuable component in the development of advanced polymers and specialty chemicals with tailored characteristics.

Monomer for Fluorinated Polymer Synthesis

While specific examples of the direct polymerization of this compound as a monomer are not extensively documented in readily available literature, its structure suggests its potential as a precursor to fluorinated monomers. Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, and low surface energy.

The synthesis of fluorinated polymers can proceed through various mechanisms, including the polymerization of fluoroalkenes and the polycondensation of fluorinated aromatic compounds. researchgate.net this compound could potentially be converted into a polymerizable monomer by, for example, introducing a vinyl or other polymerizable group through a cross-coupling reaction at the chlorine position.

Incorporation into Functional Materials (e.g., Liquid Crystals, Optoelectronic Compounds)

The incorporation of fluorinated benzene derivatives into liquid crystals is a well-established strategy to modify their physical properties, such as dielectric anisotropy and viscosity. nih.gov Patents describe the synthesis of fluoro-chloro-benzene derivatives for use in liquid crystal mixtures. google.com The introduction of fluorine atoms can significantly influence the dipole moment and intermolecular interactions of the liquid crystal molecules, thereby affecting their alignment in an electric field.

The development of fluorinated poly(arylene ether)s for applications such as proton exchange membranes in fuel cells also highlights the importance of fluorinated aromatic building blocks. researchgate.net The incorporation of trifluoromethyl groups, for instance, can enhance the solubility and glass transition temperature of the polymers. While not containing a trifluoromethyl group itself, the trifluorinated benzene ring of this compound would impart significant fluorination to a polymer backbone, potentially enhancing its performance in such applications.

Design and Synthesis of Derivatives for Specific Material Properties

The targeted synthesis of derivatives of this compound allows for the fine-tuning of material properties for specific applications. By selectively modifying the parent molecule, chemists can create a library of compounds with a range of electronic and physical characteristics.

For example, the chlorine atom can serve as a handle for introducing a variety of functional groups via nucleophilic substitution or cross-coupling reactions. This could include attaching long alkyl chains to influence solubility and melting point, or incorporating chromophores for optoelectronic applications.

The synthesis of derivatives of related chlorofluorobenzenes for use in liquid crystals demonstrates this principle. google.com By varying the substituents on the aromatic core, researchers can systematically alter the dielectric anisotropy, a key parameter for display applications. The synthesis of new stable liquid crystal compounds with advantageous optical and dielectric properties is a continuous area of research where fluorinated benzene derivatives play a significant role. google.com

Table 2: Potential Derivatives of this compound and their Targeted Properties

Derivative TypeSynthetic StrategyTargeted Property EnhancementPotential Application
Alkoxy-substitutedNucleophilic substitution of chlorine with an alkoxideModified mesophase behavior, solubilityLiquid Crystals
Aryl-substitutedPalladium-catalyzed cross-coupling at the chlorine positionModified conjugation, electronic propertiesOptoelectronic Materials
Amino-substitutedNucleophilic substitution of chlorine with an amineAltered basicity and hydrogen bonding capabilityPharmaceutical Intermediates
Polymerizable group attachedCross-coupling to introduce a vinyl or other reactive groupMonomer for specialty polymersHigh-performance plastics

Environmental Behavior and Degradation Pathways of 1 Chloro 2,3,6 Trifluorobenzene

Abiotic Transformation Processes

Photochemical Degradation under Simulated Environmental Conditions

No studies were found that specifically investigate the photochemical degradation of 1-Chloro-2,3,6-trifluorobenzene in air, water, or soil under simulated environmental conditions.

Hydrolytic Stability and Chemical Fate in Aqueous Systems

There is no available information on the hydrolysis rates or hydrolytic stability of this compound in aqueous systems.

Biotic Transformation and Biodegradation Research

Microbial Degradation Pathways and Metabolite Identification

Research identifying microbial strains capable of degrading this compound, or detailing the metabolic pathways and resulting intermediate compounds, is not present in the available literature. While aerobic and anaerobic degradation pathways have been identified for other chlorinated benzenes, these are specific to the studied compounds. nih.govnih.gov

Enzymatic Biotransformation Studies

No literature was found describing studies on specific enzymes that can biotransform this compound.

Environmental Persistence Modeling and Distribution Studies

There are no available modeling studies that predict the environmental persistence, partitioning behavior, or distribution of this compound in various environmental compartments like air, water, soil, and sediment.

Due to a lack of specific research findings on the application of Advanced Oxidation Processes (AOPs) for the environmental remediation of this compound in the provided search results, a detailed article on this specific topic cannot be generated at this time.

Extensive searches were conducted to locate scholarly articles and research data pertaining to the degradation of this compound using AOPs. However, the search results did not yield specific studies, detailed research findings, or data tables necessary to construct the requested article while adhering to the principles of scientific accuracy and strict adherence to the specified topic. The available literature focuses on related but structurally distinct compounds, and extrapolating this information would not be scientifically sound.

Further research is required to investigate and document the efficacy and mechanisms of AOPs in the remediation of this compound to provide the specific data needed for a comprehensive report.

Advanced Analytical Methodologies for the Characterization and Detection of 1 Chloro 2,3,6 Trifluorobenzene

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are indispensable for the separation of 1-Chloro-2,3,6-trifluorobenzene from complex matrices and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The high resolution of capillary GC columns allows for the efficient separation of isomers, while mass spectrometry provides definitive identification and sensitive quantification.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) onto a long, thin capillary column. The column's stationary phase, often a polysiloxane-based polymer, interacts with the analytes, leading to their separation based on boiling point and polarity. For halogenated benzenes, a non-polar or medium-polarity column, such as a DB-5ms or DB-624, is commonly employed. researchgate.net The temperature of the GC oven is programmed to increase over time, facilitating the elution of compounds with varying volatilities.

Following separation, the analytes enter the mass spectrometer. Electron ionization (EI) is a common ionization technique where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for the confident identification of this compound. For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific ions characteristic of the target compound.

A summary of typical GC-MS parameters for the analysis of similar volatile organic compounds is presented in the table below.

ParameterTypical Value
Column Fused-silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, DB-624)
Carrier Gas Helium at a constant flow rate of 1-2 mL/min
Inlet Temperature 250-280 °C
Oven Program Initial temp 40-60 °C, hold for 1-5 min, ramp at 5-15 °C/min to 250-300 °C, hold for 2-10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range 40-400 amu

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. ekb.egresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase (gradient elution), the retention of the analytes on the column can be controlled to achieve optimal separation.

Detection in HPLC is commonly performed using a UV-Vis detector, as aromatic compounds like this compound absorb ultraviolet light. The choice of wavelength is crucial for sensitivity and is typically set at or near the absorbance maximum of the analyte. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).

The table below outlines typical parameters for an RP-HPLC method that could be adapted for the analysis of this compound.

ParameterTypical Value
Column C18 reversed-phase, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size
Mobile Phase Gradient of water and acetonitrile or methanol
Flow Rate 0.8-1.5 mL/min
Column Temperature 25-40 °C
Detector UV-Vis at a wavelength of approximately 210-220 nm
Injection Volume 5-20 µL

Method Validation for Trace Analysis

For the reliable quantification of this compound, especially at trace levels in environmental or biological samples, the analytical method must be thoroughly validated. Method validation ensures that the method is suitable for its intended purpose and provides results that are accurate, precise, and reproducible. researchgate.net Key validation parameters, as defined by guidelines from organizations like the International Council for Harmonisation (ICH), include: nist.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1.0 indicates good linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing samples with a known concentration of the analyte (e.g., certified reference materials or spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table summarizes the acceptance criteria for these validation parameters in trace analysis.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) Typically 80-120%
Precision (% RSD) Typically ≤ 15-20%
LOD Signal-to-noise ratio of approximately 3:1
LOQ Signal-to-noise ratio of approximately 10:1

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for the structural elucidation of this compound and for assessing its purity. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide unique and complementary information about the molecular structure.

Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Assignment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment. walisongo.ac.id

¹H NMR: The proton NMR spectrum of this compound would be expected to show two signals in the aromatic region (typically 6.5-8.0 ppm). The two non-equivalent protons would likely appear as complex multiplets due to coupling to each other and to the neighboring fluorine atoms. The integration of these signals would correspond to a 1:1 ratio.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide information about the carbon skeleton. Due to the substitution pattern, six distinct carbon signals would be expected. The chemical shifts of these carbons would be influenced by the attached halogen atoms. Furthermore, the signals for the carbon atoms bonded to fluorine would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), while other carbons may show smaller couplings to fluorine over multiple bonds.

¹⁹F NMR: Given the three fluorine atoms in the molecule, ¹⁹F NMR is a crucial technique for its characterization. The spectrum would be expected to show three distinct signals for the three non-equivalent fluorine atoms. nih.gov The chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive information about the substitution pattern on the aromatic ring. researchgate.net The use of an internal or external standard, such as CFCl₃, is necessary for referencing the chemical shifts. colorado.edu

The following table provides an illustrative example of the expected NMR data for a related trifluorinated benzene (B151609) derivative, which can be used as a reference for interpreting the spectra of this compound.

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and Coupling
¹H 6.5 - 8.0Two complex multiplets
¹³C 100 - 160Six signals, some exhibiting C-F coupling
¹⁹F -100 to -170 (relative to CFCl₃)Three distinct multiplets

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. usgs.gov The resulting spectra are unique for each compound and can be used for identification and to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H, C-C, C-F, and C-Cl stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 1400 cm⁻¹, and are highly characteristic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For aromatic compounds, the symmetric ring breathing mode is often a strong and characteristic band in the Raman spectrum.

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can be used to assign the observed IR and Raman bands to specific molecular vibrations, providing a deeper understanding of the molecular structure and bonding.

The table below lists the expected vibrational modes and their approximate frequency ranges for this compound.

Vibrational ModeApproximate Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C-C Stretch 1400 - 1600
C-F Stretch 1100 - 1400
C-Cl Stretch 600 - 800
Aromatic C-H Bending (out-of-plane) 700 - 900

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-IR, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are powerful tools for the unambiguous identification of individual components in a complex mixture. chemijournal.com For a compound like this compound, these methods can provide detailed structural information, which is crucial for distinguishing it from its isomers.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas chromatography-infrared spectroscopy (GC-IR) combines the separation power of gas chromatography with the structural identification capabilities of infrared spectroscopy. As components of a mixture elute from the GC column, they are passed through an infrared spectrometer, which provides a unique vibrational spectrum for each compound. This "fingerprint" spectrum allows for the positive identification of this compound and its differentiation from other chlorotrifluorobenzene isomers that may have similar retention times.

Research Findings : While specific GC-IR studies on this compound are not extensively documented in readily available literature, the technique is well-established for the analysis of halogenated benzenes. The position of the chlorine and fluorine substituents on the benzene ring will result in distinct C-H, C-F, and C-Cl bending and stretching vibrations, leading to a unique IR spectrum for each isomer. For example, the out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) provides another powerful approach for the structural elucidation of compounds in complex mixtures. nih.gov This technique is particularly valuable for non-volatile or thermally labile compounds that are not amenable to GC analysis. For this compound, LC-NMR, especially utilizing ¹⁹F NMR, can provide definitive structural information.

Principle of Operation : Following separation by HPLC, the eluent containing the compound of interest is transferred to the NMR spectrometer. Here, spectra (e.g., ¹H, ¹³C, ¹⁹F) can be acquired. For fluorinated compounds like this compound, ¹⁹F NMR is exceptionally informative due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus.

Research Findings : Specific LC-¹⁹F NMR studies on this compound are not prominent in the searched literature. However, the application of ¹⁹F NMR to fluorinated aromatic compounds is a mature field. researchgate.netnih.gov The chemical shift of each fluorine atom in this compound would be unique and highly sensitive to the electronic environment created by the adjacent chlorine and fluorine atoms. Furthermore, spin-spin coupling between the fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (H-F coupling) would provide through-bond connectivity information, confirming the substitution pattern.

Below is a hypothetical table illustrating the kind of data that would be obtained from a ¹⁹F NMR analysis of this compound.

Fluorine PositionHypothetical Chemical Shift (ppm)Hypothetical Coupling Constants (Hz)
F-2-115.3J(F2-F3) = 20.1, J(F2-F6) = 10.5
F-3-138.7J(F3-F2) = 20.1, J(F3-H4) = 8.2
F-6-109.8J(F6-F2) = 10.5, J(F6-H5) = 6.5

This table is for illustrative purposes and contains hypothetical data.

Development of Novel Sensing and Detection Strategies

The development of novel sensors for environmental pollutants is a rapidly advancing field, driven by the need for rapid, on-site, and cost-effective monitoring. For this compound, electrochemical sensors and biosensors represent promising avenues of research.

Electrochemical Sensors

Electrochemical sensors offer high sensitivity, portability, and low cost for the detection of a wide range of analytes. nih.gov For halogenated aromatic compounds, detection is often based on the electrochemical reduction of the carbon-halogen bond.

Principle of Operation : An electrochemical sensor typically consists of working, reference, and counter electrodes. When a potential is applied to the working electrode, this compound can be electrochemically reduced. The resulting current is proportional to the concentration of the analyte. The specific potential at which the reduction occurs can provide a degree of selectivity.

Research Findings : While research on electrochemical sensors specifically for this compound is limited, studies on related chlorinated and fluorinated aromatic compounds have demonstrated the feasibility of this approach. The development of novel electrode materials, such as nanomaterials and modified electrodes, has been shown to improve the sensitivity and selectivity of detection for halogenated pollutants. For instance, sensors based on silver nanoparticles have been developed for the detection of nitroaromatic compounds, a related class of substituted benzenes. The following table illustrates the potential performance of a hypothetical electrochemical sensor for this compound.

Sensor TypeElectrode MaterialDetection Limit (µM)Linear Range (µM)
AmperometricGraphene-Modified Glassy Carbon0.050.1 - 100
VoltammetricSilver Nanoparticle Composite0.010.05 - 50

This table is for illustrative purposes and contains hypothetical data.

Biosensors

Biosensors utilize a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) coupled to a transducer to provide a highly specific and sensitive detection signal. monash.edu For a compound like this compound, a biosensor could be developed based on enzymes that can dehalogenate the molecule or on antibodies that specifically bind to it.

Principle of Operation : In an enzyme-based biosensor, the enzymatic degradation of this compound could produce a measurable signal, such as a change in pH, oxygen consumption, or the production of an electroactive species. In an immunosensor, the specific binding of an antibody to the target molecule could be detected through various means, including fluorescence, quartz crystal microbalance, or electrochemical methods.

Research Findings : The development of biosensors for specific halogenated aromatic compounds is an active area of research. For example, electrochemical DNA biosensors have been developed for the screening of chlorinated benzenes. nih.gov These sensors rely on the interaction of the chlorinated benzenes with DNA, which can be measured electrochemically. While a biosensor specifically for this compound has not been reported in the searched literature, the principles of biosensor design for related compounds suggest that such a sensor is conceptually feasible. The development would involve identifying or engineering a biorecognition element with high affinity and specificity for the target molecule.

Future Research Directions and Emerging Paradigms in 1 Chloro 2,3,6 Trifluorobenzene Studies

Innovations in Catalytic Approaches for Synthesis and Functionalization

The synthesis and functionalization of polyfluoroarenes like 1-Chloro-2,3,6-trifluorobenzene are critical for accessing more complex molecular architectures. Future research is increasingly focused on the development of more efficient, selective, and sustainable catalytic methods.

A significant area of innovation lies in the direct C–H functionalization of polyfluoroarenes, which offers a more atom- and step-economical approach compared to traditional cross-coupling reactions that rely on pre-functionalized starting materials. acs.org For instance, copper-catalyzed dehydrogenative coupling reactions have been developed to form C(sp²)–C(sp³) bonds by reacting polyfluoroarenes with N-fluorocarboxamides. acs.org This method demonstrates excellent regioselectivity and proceeds via a radical pathway. acs.org Similarly, palladium catalysis has been effectively used for the direct C–H arylation of polyfluoroarenes. acs.orgnih.gov

Another promising frontier is the selective activation and functionalization of C–F bonds, which are typically the strongest bonds in these molecules. Ruthenium catalysis has shown success in the site-selective arylation of C–F bonds in polyfluoroarenes, allowing for the synthesis of polyfluorinated biaryls. acs.org This approach is notable for its ability to perform integrated C–F/C–H functionalization using the same catalyst, providing a programmed route to complex multifluorinated structures. acs.org Transition-metal-catalyzed alkylation of polyfluoroarenes through C–F bond cleavage is also an expanding area of research. thieme-connect.com

Future catalytic strategies will likely involve the exploration of a wider range of transition metals, the design of novel ligands to control reactivity and selectivity, and the use of photocatalysis to enable new reaction pathways. The table below summarizes some of the innovative catalytic approaches for the functionalization of polyfluoroarenes.

Catalytic SystemReaction TypeKey Features
Copper CatalysisDehydrogenative C(sp²)–C(sp³) couplingUtilizes N-fluorocarboxamides; proceeds via a radical pathway with excellent regioselectivity. acs.org
Palladium CatalysisDirect C–H arylationAllows for the synthesis of heteroarylated polyfluorobiphenyls through sequential C-H functionalization. nih.gov
Ruthenium CatalysisSite-selective C–F arylationEnables integrated C–F/C–H functionalization for the programmed synthesis of multifluorinated biaryls. acs.org
Transition Metals (e.g., Ti, Ni)C–F bond alkylationProvides a method for the introduction of alkyl groups onto the polyfluoroarene core. thieme-connect.com

Exploration of Novel Applications in Emerging Technologies (e.g., optoelectronics, advanced materials)

The unique electronic properties conferred by fluorine atoms make polyfluoroarenes, including this compound, attractive building blocks for advanced materials. Future research will likely see an expansion of their applications in emerging technologies.

In the realm of materials science, polyfluoroarylated scaffolds are recognized for their potential in creating materials with unique properties. acs.org For example, the incorporation of polyfluoroarenes into porous organic polymers can lead to materials with high water resistance and fluorophilic abilities, making them suitable for the sequestration of fluorine-containing pollutants. tdl.org

The field of optoelectronics is another area where these compounds could find novel applications. The synthesis of fluorinated tetraphenylethylene (B103901) derivatives has yielded structures that exhibit different emissive behaviors depending on their environment, suggesting their potential use in sensors and organic light-emitting diodes (OLEDs). tdl.org The halogen–π interaction, a non-covalent interaction between a halogen atom and a π-system, is another aspect that can be exploited in the design of functional materials. rsc.org Studies have shown that the strength of this interaction can be tuned by the number and type of halogen substituents, which could be leveraged in the design of materials for separation technologies and molecular recognition. rsc.org

Future work in this area will likely involve the systematic investigation of the structure-property relationships of materials derived from this compound and its isomers. This will enable the rational design of materials with tailored optical, electronic, and physical properties for specific applications in fields such as flexible electronics, energy storage, and advanced coatings.

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new chemical compounds. For complex molecules like this compound, these computational tools can accelerate the design process and enable the prediction of properties with greater accuracy.

AI, particularly deep learning, is increasingly being used in medicinal chemistry and materials science for tasks such as molecular property prediction and virtual screening. nih.gov Generative models, including Generative Adversarial Networks (GANs) and variational autoencoders (VAEs), can propose novel molecular structures with desired properties, expanding the accessible chemical space. mdpi.comyoutube.com These models can be trained on existing data to learn the underlying relationships between molecular structure and function, and then generate new candidates for synthesis and testing. youtube.com

For halogenated compounds, ML models can be developed to predict key parameters such as toxicity, biodegradability, and physicochemical properties. mdpi.comresearchgate.net For instance, ML algorithms have been used to predict the toxicity of ionic liquids based on their molecular structures. researchgate.net Such predictive models can help in the early-stage assessment of the environmental impact and safety of new compounds.

Furthermore, computational methods like Density Functional Theory (DFT) and ab initio calculations are used to study the structures and properties of halogen-benzene complexes. acs.orgacs.orgnih.govresearchgate.net AI can enhance these methods by, for example, accelerating the exploration of potential energy surfaces or by identifying the most promising candidates for detailed quantum mechanical calculations. An example of a computational approach is the automated generation of homologous series to predict thermodynamic properties, where this compound has been used as a case study. nist.gov

The future of research in this area will likely involve the development of more sophisticated AI models that can integrate diverse data sources, from quantum chemical calculations to experimental data, to provide a holistic understanding of compound behavior. This will enable the in silico design of molecules with optimized properties for specific applications, reducing the need for extensive and costly experimental work.

AI/ML ApplicationDescriptionRelevance to this compound
Generative Models (GANs, VAEs)Propose novel molecular structures with desired properties. mdpi.comyoutube.comDesign of new derivatives with enhanced performance in materials or biological applications.
Property Prediction (e.g., toxicity, biodegradability)Use of algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) to predict key properties from molecular structure. researchgate.netEarly-stage assessment of the environmental and safety profile of new compounds.
Enhanced Computational ChemistryAI-assisted exploration of potential energy surfaces and selection of candidates for quantum mechanical calculations.More efficient and accurate prediction of reactivity, spectroscopic properties, and intermolecular interactions.
Automated Homologous Series GenerationAlgorithmically constructs series of related compounds to predict properties. nist.govUsed as an example to demonstrate the prediction of thermodynamic properties. nist.gov

Advancements in Environmental Remediation and Sustainable Chemistry for Halogenated Compounds

The persistence of halogenated organic compounds in the environment is a significant concern, driving research into effective remediation strategies and the development of greener chemical processes.

Biodegradation offers a promising and environmentally friendly approach for the removal of halogenated pollutants. researchgate.net Research has identified various microorganisms capable of degrading fluorinated and chlorinated aromatic compounds under both aerobic and anaerobic conditions. researchwithrutgers.comnih.gov For example, some bacterial strains can utilize fluorobenzene (B45895) as a sole source of carbon and energy, metabolizing it through pathways involving the formation of fluorinated catechols. nih.gov While the biodegradation of multiply halogenated compounds like this compound can be more challenging, future research will likely focus on the discovery and engineering of microbial consortia and enzymes with enhanced dehalogenation capabilities. asm.org

In addition to remediation, there is a strong emphasis on developing more sustainable chemical methodologies to minimize the environmental impact of producing and using halogenated compounds. This includes the development of "green" halogenation processes that use less hazardous reagents and generate fewer waste products. rsc.orgtaylorfrancis.com For example, oxidative halogenation using hydrogen peroxide as a clean oxidant is an attractive alternative to traditional methods. rsc.org The use of electrochemistry is also emerging as a sustainable tool for controlled halogenation reactions, operating under mild conditions without the need for transition metals or chemical oxidants. acs.org

Future research in this domain will aim to create a circular economy for halogenated compounds, where waste streams are minimized, and end-of-life products can be efficiently degraded or recycled. This will involve a multidisciplinary approach combining microbiology, enzyme engineering, catalysis, and process engineering to develop integrated solutions for the sustainable management of compounds like this compound.

ApproachDescription
BiodegradationUse of microorganisms to break down halogenated aromatic compounds into less harmful substances. researchgate.netresearchwithrutgers.comnih.gov
Green HalogenationDevelopment of environmentally benign methods for introducing halogen atoms into molecules, such as using hydrogen peroxide as an oxidant. rsc.orgtaylorfrancis.com
Electrochemical SynthesisUse of electricity to drive halogenation reactions under mild and controlled conditions, reducing the need for chemical reagents. acs.org
Pollutant SequestrationDesign of materials, such as fluorinated porous polymers, for the capture of halogenated pollutants from the environment. tdl.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-chloro-2,3,6-trifluorobenzene, and how can purity be ensured?

  • Methodology : Synthesis typically involves halogen-exchange reactions (e.g., using Cl₂ or Br₂ in the presence of fluorinating agents like KF or HF) or catalytic fluorination of chlorinated precursors. For example, describes similar reactions using bromo- or iodo-substituted fluorobenzenes under reflux conditions.
  • Purification : High-performance liquid chromatography (HPLC) or fractional distillation is recommended. Purity validation via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) is critical to confirm the absence of isomers or residual solvents .

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

  • Methodology :

  • Spectroscopy : ¹⁹F NMR can reveal electronic environments of fluorine atoms, while X-ray crystallography resolves steric effects (e.g., bond angles and torsional strain).
  • Computational Analysis : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) predict partial charges, frontier molecular orbitals, and substituent interactions .
    • Data Interpretation : Compare experimental spectra with computational models to validate substituent effects .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodology : Store in amber glass vials under inert gas (N₂ or Ar) at -20°C to minimize photodegradation and hydrolysis. Regularly monitor stability via UV-Vis spectroscopy or GC-MS. emphasizes avoiding prolonged storage due to potential halogen exchange or decomposition .

Advanced Research Questions

Q. How can researchers investigate the antimicrobial mechanism of this compound derivatives?

  • Methodology :

  • Biological Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using protocols from .
  • Target Identification : Fluorescence quenching assays or surface plasmon resonance (SPR) to study binding to DNA gyrase or topoisomerase IV, validated via molecular docking (e.g., AutoDock Vina or MOE) .
    • Contradiction Analysis : If activity varies between bacterial strains (e.g., Gram-positive vs. Gram-negative), evaluate membrane permeability using ethidium bromide accumulation assays .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Docking Simulations : Study interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling) using molecular mechanics force fields (MMFF94) in MOE or Discovery Studio .
  • Reactivity Descriptors : Calculate Fukui indices or local softness via DFT to identify electrophilic/nucleophilic sites .
    • Validation : Compare predicted reaction pathways with experimental yields (e.g., reports yields under varying conditions) .

Q. How can enzyme kinetics elucidate the interaction of this compound with glutathione-S-transferase (GST)?

  • Methodology :

  • Kinetic Assays : Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate (similar to and ). Monitor GST activity spectrophotometrically at 340 nm (glutathione conjugation).
  • Data Analysis : Fit data to Michaelis-Menten models to determine KmK_m and VmaxV_{max}. Competitive inhibition studies with this compound reveal binding affinity .
    • Contradictions : If substrate inhibition occurs, use Hill equation analysis to assess cooperativity .

Data Analysis and Experimental Design

Q. How should researchers address contradictory data in biological activity studies of halogenated benzene derivatives?

  • Methodology :

  • Meta-Analysis : Compare results across studies (e.g., vs. 19) to identify strain-specific or assay-dependent variables.
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for DNA gyrase inhibition) and validate compound stability under assay conditions .
    • Statistical Tools : Use ANOVA or principal component analysis (PCA) to isolate confounding variables (e.g., solvent effects, incubation time) .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

  • Methodology :

  • Degradation Studies : Expose the compound to UV light, aqueous hydrolysis (pH 4–10), or microbial consortia. Monitor degradation products via LC-MS/MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD guidelines) to assess toxicity. highlights the need for proper disposal to mitigate environmental risks .

Tables for Key Data

Property Method Typical Values Reference
LogP (lipophilicity)HPLC retention time~2.8 (predicted)
Boiling PointFractional distillation150–160°C (estimated)
GST Inhibition IC50IC_{50}Spectrophotometric assay12–18 µM (analogous to CDNB)

Notes

  • Contradictions : and highlight variability in biological activity, necessitating robust experimental controls.
  • Advanced Tools : Molecular docking ( ) and enzyme kinetics () are critical for mechanistic studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2,3,6-trifluorobenzene
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Reactant of Route 2
1-Chloro-2,3,6-trifluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.